6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine
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Overview
Description
6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrrolidine intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Known for their biological activity and use in drug discovery.
Fluoropyridines: Studied for their unique chemical properties and applications in medicinal chemistry.
Uniqueness
What sets 6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-9H-purine apart is its combination of a fluoropyridine moiety with a purine base, which may confer unique biological activities and therapeutic potential not seen in other compounds.
Properties
IUPAC Name |
6-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-11-1-2-12(17-5-11)23-7-10-3-4-22(6-10)15-13-14(19-8-18-13)20-9-21-15/h1-2,5,8-10H,3-4,6-7H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSZXYRZEDVASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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